Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the chlorosulfonation of a benzofuran derivative. One common method includes the reaction of 2,3-dihydro-1-benzofuran-2-carboxylic acid with chlorosulfonic acid in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate sulfonic acid, which is then esterified with ethanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonyl chloride using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidative reactions can convert the compound into sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide or peracids in an appropriate solvent like acetic acid.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfone Derivatives: Formed by oxidation reactions.
Scientific Research Applications
Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives and sulfonyl-containing compounds:
Similar Compounds:
Properties
IUPAC Name |
ethyl 5-chlorosulfonyl-2,3-dihydro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5S/c1-2-16-11(13)10-6-7-5-8(18(12,14)15)3-4-9(7)17-10/h3-5,10H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEPMWPOOQQMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)C=CC(=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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